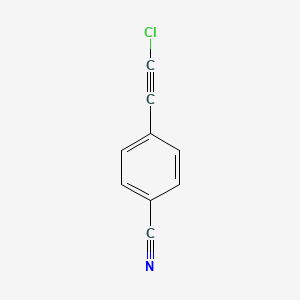
4-(Chloroethynyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloroethynyl)benzonitrile is an organic compound with the molecular formula C9H4ClN It is a derivative of benzonitrile, where a chlorine atom and an ethynyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloroethynyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzonitrile.
Reaction with Ethynylating Agents: The 4-chlorobenzonitrile is then reacted with ethynylating agents such as acetylene or ethynyl magnesium bromide under controlled conditions to introduce the ethynyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring safety measures to handle the reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloroethynyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Electrophilic Addition: Reagents such as bromine or hydrogen halides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: 4-(Aminomethyl)benzonitrile, 4-(Thiophenyl)benzonitrile.
Addition Products: 4-(Dibromoethynyl)benzonitrile.
Oxidation Products: 4-(Chloroethynyl)benzoic acid.
Reduction Products: 4-(Ethynyl)benzonitrile.
Wissenschaftliche Forschungsanwendungen
4-(Chloroethynyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: The compound is explored for its potential biological activities and as a building block for drug development.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Wirkmechanismus
The mechanism of action of 4-(Chloroethynyl)benzonitrile involves its interaction with various molecular targets:
Nucleophilic Attack: The chlorine atom can be attacked by nucleophiles, leading to substitution reactions.
Electrophilic Addition: The ethynyl group can react with electrophiles, forming addition products.
Enzyme Inhibition: In biological systems, the compound may inhibit specific enzymes by binding to their active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)benzonitrile: Similar structure but with a chloromethyl group instead of a chloroethynyl group.
4-(Ethynyl)benzonitrile: Lacks the chlorine atom, only has the ethynyl group.
4-Chlorobenzonitrile: Lacks the ethynyl group, only has the chlorine atom.
Uniqueness
4-(Chloroethynyl)benzonitrile is unique due to the presence of both the chloro and ethynyl groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
919791-41-6 |
|---|---|
Molekularformel |
C9H4ClN |
Molekulargewicht |
161.59 g/mol |
IUPAC-Name |
4-(2-chloroethynyl)benzonitrile |
InChI |
InChI=1S/C9H4ClN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H |
InChI-Schlüssel |
QUTLBGVEWPCLLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CCl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)

![(11S,12R,16S)-N-(4-chlorophenyl)-14-(2-methoxy-5-nitrophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12617416.png)
![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
methanone](/img/structure/B12617428.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-](/img/structure/B12617434.png)
![(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol](/img/structure/B12617441.png)
![[4-[(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12617445.png)
![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone](/img/structure/B12617446.png)
![2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol](/img/structure/B12617460.png)
